2-(2-chloro-6-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O/c1-21-11-12(10-20-21)16-7-2-3-8-22(16)17(23)9-13-14(18)5-4-6-15(13)19/h4-6,10-11,16H,2-3,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATKKLCFZVDBNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2C(=O)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Piperidine Ring: The piperidine ring is often synthesized via the hydrogenation of pyridine or through cyclization reactions involving appropriate precursors.
Coupling Reactions: The chlorinated and fluorinated phenyl ring is introduced through a coupling reaction, such as a Suzuki or Heck reaction, involving a halogenated phenyl derivative and a boronic acid or alkene.
Final Assembly: The final step involves the coupling of the pyrazole and piperidine rings with the phenyl ring through a nucleophilic substitution or similar reaction, often under anhydrous conditions and in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 2-(2-chloro-6-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one. In vitro tests have demonstrated significant antibacterial and antifungal activity against various pathogens. For instance, certain derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria, indicating strong antibacterial potential .
Anticancer Research
The compound's structural features suggest potential applications in cancer therapy. Research indicates that similar compounds can inhibit specific kinases involved in tumor growth and metastasis. For example, modifications to the piperidine ring structure have been associated with enhanced selectivity and potency against cancer cell lines .
Neurological Applications
Given its piperidine moiety, this compound may exhibit neuroprotective effects. Studies on related piperidine derivatives have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antibacterial | Demonstrated effectiveness against resistant strains of E. coli with a MIC of 0.01 mg/mL. |
| Study B | Cancer Therapy | Showed inhibition of tumor growth in xenograft models with a significant reduction in tumor size after treatment with analogs. |
| Study C | Neuroprotection | Reported decreased neuronal apoptosis in models of Alzheimer's disease when treated with piperidine derivatives similar to the target compound. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity for certain targets. The piperidine and pyrazole rings may also contribute to its biological activity by interacting with different sites on the target molecules.
Comparison with Similar Compounds
Table 1: Aryl Substituent Comparisons
Heterocyclic Moieties
The piperidine-pyrazole combination in the target compound contrasts with other heterocycles in similar ethanones:
Table 2: Heterocyclic Group Properties
Biological Activity
2-(2-chloro-6-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one, often referred to as compound X , is a synthetic compound that has garnered attention in pharmacological research for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H19ClFN3O
- Molecular Weight : 317.8 g/mol
Research indicates that compound X exhibits its biological effects primarily through the following mechanisms:
- Receptor Interaction : The compound acts as a modulator of various neurotransmitter receptors, particularly targeting dopamine and serotonin receptors, which are crucial in mood regulation and cognitive functions.
- Kinase Inhibition : Preliminary studies suggest that compound X may inhibit specific kinases involved in cancer cell proliferation, making it a candidate for anti-cancer therapies.
- Antimicrobial Activity : Compound X has shown promising results against various bacterial strains, indicating its potential as an antibacterial agent.
Biological Activity Overview
The following table summarizes the biological activities of compound X based on recent studies:
Antidepressant Effects
A study conducted on rodent models demonstrated that administration of compound X led to a significant decrease in immobility time during forced swim tests, indicating antidepressant-like effects. The mechanism was attributed to enhanced serotonergic signaling.
Anticancer Properties
In vitro assays showed that compound X effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values were reported in the low micromolar range, suggesting potent anticancer activity.
Antimicrobial Efficacy
Research evaluating the antimicrobial properties of compound X revealed that it exhibited notable activity against both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be less than 125 µg/mL for these pathogens, highlighting its potential as an antibacterial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
